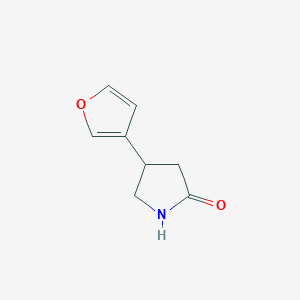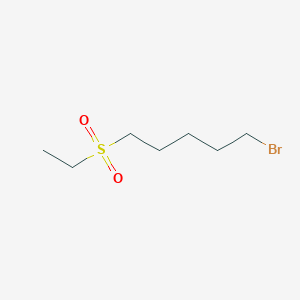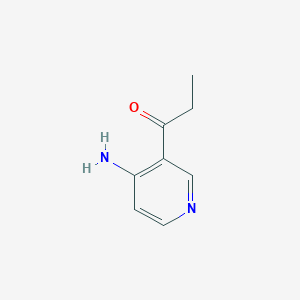
4-(3-Furyl)-2-pyrrolidinone
Übersicht
Beschreibung
4-(3-Furyl)-2-pyrrolidinone (also known as 4-furyl-2-pyrrolidinone or 4-FP) is an organic compound that has been studied for its potential applications in scientific research. 4-FP is a derivative of pyrrolidinone, a five-membered heterocyclic compound. It is a colorless liquid with a boiling point of 227°C and a melting point of -32°C. 4-FP has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Derivative Synthesis and Potential Biological Activity : Pyrrolidin-2-ones, including derivatives of 4-(3-Furyl)-2-pyrrolidinone, have been synthesized and studied due to their presence in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is significant for creating new medicinal molecules with enhanced biological activity. The synthesis involves reactions of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-alcohols, producing compounds with potential biological activities as indicated by their structural analyses through NMR and IR spectroscopy (Rubtsova et al., 2020).
Chemical Synthesis and Material Science Applications
- Novel Approaches to Substituted Furans and Pyrroles : Substituted furans and pyrroles, which can be derived from 4-(3-Furyl)-2-pyrrolidinone, play crucial roles in chemical synthesis, natural products, pharmaceutical agents, and materials science. Innovative methods for preparing these compounds have been developed, offering new pathways for synthesizing complex heterocycles. This research demonstrates the versatility of furyl-based compounds in organic synthesis and material science (Kelly, Kerrigan, & Walsh, 2008).
Photophysical Properties and Materials Chemistry
- Synthesis and Photophysical Properties of Boron-Dipyrromethenes : Research on boron-dipyrromethenes (BODIPYs) substituted with furyl-based units like 4-(3-Furyl)-2-pyrrolidinone derivatives has shown significant variations in their spectral, electrochemical, and photophysical properties. These compounds exhibit broad, red-shifted absorption and emission bands with large Stokes shifts, indicating their potential applications in fluorescent materials and organic electronics (Khan, Rao, & Ravikanth, 2010).
Pharmaceutical Research and Development
- Antiarrhythmic and Calcium Channel Antagonism : Derivatives of 4-(3-Furyl)-2-pyrrolidinone have been evaluated for their potential antiarrhythmic pharmaceutical properties, particularly as Ca2+ antagonists. These studies highlight the compound's relevance in developing new medications targeting cardiovascular diseases (Holt & Caignan, 2000).
Eigenschaften
IUPAC Name |
4-(furan-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZGVLQWJIHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Furyl)-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)



![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)




![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)


